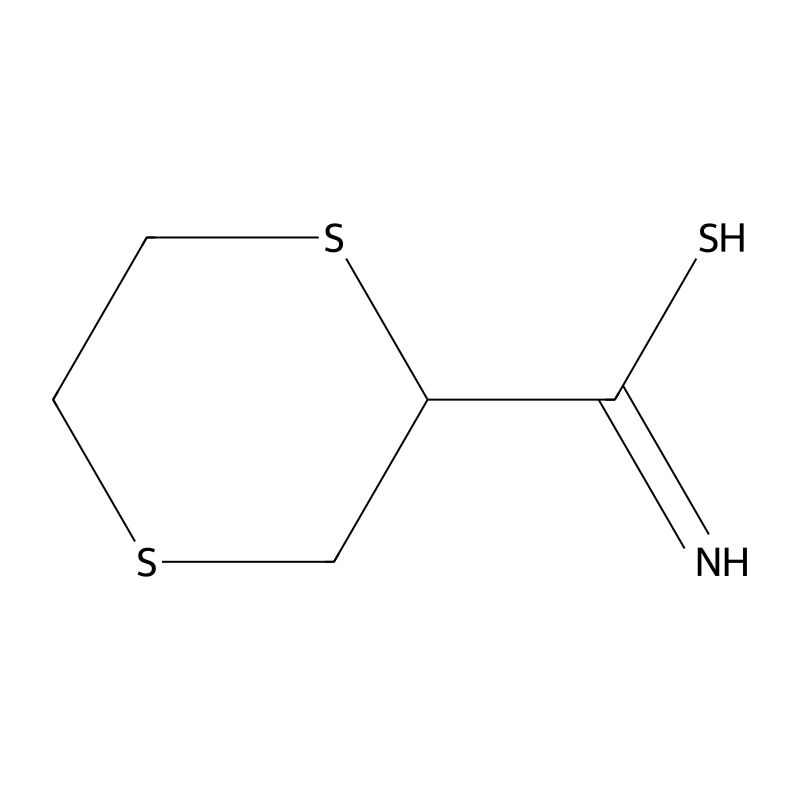1,4-Dithiane-2-carbothioamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Organic Synthesis
1,4-Dithiane-2-carbothioamide is used as a building block in the synthesis of complex molecular architectures . It offers attractive transformations that can find good use in the assembly of a wide array of complex molecular architectures, ranging from lipids and carbohydrates to various carbocyclic scaffolds . The specific heterocyclic reactivity can be harnessed for the controlled synthesis of carbon–carbon bonds .
Synthesis of Thiophene Derivatives
1,4-Dithiane-2-carbothioamide has been used in the synthesis of thiophene derivatives . In a similar route, Wang developed cycloaddition of 1,4-dithiane-2,5-diol with several ynals in one step that produced 2-substituted thiophene 3-carbaldehyde in good to excellent yields .
Chemical Storage
1,4-Dithiane-2-carbothioamide is also used in chemical storage .
Synthesis of Carbon–Carbon Bonds
1,4-Dithiane-2-carbothioamide can be used for the controlled synthesis of carbon–carbon bonds . The specific heterocyclic reactivity of 1,4-Dithiane-2-carbothioamide can be harnessed for this purpose . This application is particularly useful in the assembly of complex molecular architectures, ranging from lipids and carbohydrates to various carbocyclic scaffolds .
Synthesis of Benzofuran Ring Systems
1,4-Dithiane-2-carbothioamide can also be used in the synthesis of benzofuran ring systems . In a specific reaction, the interaction of 2-[(1-(benzofuran-2-yl)ethylidene]-hydrazinecarbothioamide with arylidenemalononitriles and hydrazonoyl halides in the presence of DABCO led to the formation of 1,3-thiazines and thiazoles containing benzofuran ring systems in their molecules .
1,4-Dithiane-2-carbothioamide is a sulfur-containing heterocyclic compound characterized by a six-membered ring with two sulfur atoms at the 1 and 4 positions and a carbothioamide functional group at the 2 position. Its molecular formula is C4H8N2S3, and it features notable chemical properties due to the presence of both sulfur atoms and the amide group. This compound is part of the larger family of dithianes, which are known for their utility in organic synthesis and medicinal chemistry.
Toxicity
Some dithianes may exhibit toxicity depending on their structure.
Flammability
Organic compounds can be flammable, so proper handling procedures are recommended.
- Nucleophilic Substitution: The presence of the carbothioamide group allows for nucleophilic attack, making it reactive towards electrophiles.
- Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones, which can further participate in synthetic pathways.
- Condensation Reactions: It can undergo condensation with aldehydes or ketones to form thiazolidines or other heterocyclic compounds.
These reactions are significant for synthesizing more complex molecules in pharmaceutical chemistry.
Research indicates that 1,4-dithiane derivatives exhibit various biological activities, including:
- Antimicrobial Activity: Some studies suggest that derivatives of 1,4-dithiane compounds possess antimicrobial properties against certain bacterial strains.
- Antioxidant Properties: The presence of sulfur may contribute to antioxidant activity, which is beneficial in reducing oxidative stress in biological systems.
- Potential Anti-cancer Properties: Preliminary studies have hinted at the potential for these compounds to exhibit anti-cancer effects, although further research is needed to establish their efficacy and mechanisms.
The synthesis of 1,4-dithiane-2-carbothioamide can be achieved through several methods:
- Ring Expansion Method: A common approach involves the ring expansion of 1,3-dithiolanes using α-halocarbonyl compounds. This method allows for the formation of 1,4-dithianes through a series of nucleophilic substitutions and eliminations .
- Condensation Reactions: The direct condensation of thioketones with amines can yield carbothioamide derivatives. This method is advantageous for introducing functional groups selectively .
- Oxidative Methods: Oxidation of simpler dithiane precursors can lead to the formation of more complex structures like 1,4-dithiane-2-carbothioamide .
1,4-Dithiane-2-carbothioamide finds applications primarily in:
- Pharmaceutical Chemistry: As a building block in drug synthesis due to its unique structure and reactivity.
- Organic Synthesis: Utilized as a versatile synthon for constructing complex sulfur-containing heterocycles.
- Material Science: Investigated for potential applications in developing new materials with unique properties due to its sulfur content.
Studies exploring interactions involving 1,4-dithiane-2-carbothioamide focus on its reactivity with various biological targets. For instance:
- Protein Binding Studies: Research has shown that certain dithiane derivatives can bind to proteins involved in cellular signaling pathways, potentially influencing their activity.
- Mechanistic Studies: Investigations into how these compounds interact at the molecular level provide insights into their biological effects and therapeutic potential.
Several compounds share structural similarities with 1,4-dithiane-2-carbothioamide. These include:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1,3-Dithiane | Similar six-membered ring but with different sulfur positioning | More widely studied than 1,4-dithianes |
| 1,4-Dithiin | Fully unsaturated version of dithiane | Exhibits different reactivity due to unsaturation |
| 2-Thiophenecarboxylic acid | Contains a thiophene ring with carboxylic acid functionality | Provides different chemical reactivity |
| 1,3-Dithiolane | Contains two sulfur atoms but arranged differently | Used commonly in organic synthesis |
The uniqueness of 1,4-dithiane-2-carbothioamide lies in its specific combination of structural features that confer distinct chemical reactivity and biological activity compared to these similar compounds. Its potential applications in drug development and material science further highlight its significance within the class of dithianes.








